molecular formula C12H16O3 B13761000 Acetic acid, 3-isopropyl-5-methoxyphenyl- CAS No. 51028-84-3

Acetic acid, 3-isopropyl-5-methoxyphenyl-

Cat. No.: B13761000
CAS No.: 51028-84-3
M. Wt: 208.25 g/mol
InChI Key: QNAQRLMGXWACIL-UHFFFAOYSA-N
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Description

Acetic acid, 3-isopropyl-5-methoxyphenyl-, also known as (3-Isopropyl-5-methoxyphenyl)acetic acid, is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of an acetic acid group attached to a phenyl ring substituted with isopropyl and methoxy groups. It is a derivative of phenylacetic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-5-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-isopropyl-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield the desired acetic acid derivative.

Industrial Production Methods

In industrial settings, the production of (3-Isopropyl-5-methoxyphenyl)acetic acid may involve large-scale Friedel-Crafts acylation reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Isopropyl-5-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isopropyl-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, lacking the isopropyl and methoxy substitutions.

    3-Isopropylphenylacetic acid: Similar structure but without the methoxy group.

    5-Methoxyphenylacetic acid: Similar structure but without the isopropyl group.

Uniqueness

(3-Isopropyl-5-methoxyphenyl)acetic acid is unique due to the presence of both isopropyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its interactions with specific molecular targets and improve its solubility and stability in various environments.

Properties

CAS No.

51028-84-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-methoxy-5-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C12H16O3/c1-8(2)10-4-9(6-12(13)14)5-11(7-10)15-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

QNAQRLMGXWACIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CC(=O)O)OC

Origin of Product

United States

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